2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde
Description
The compound 2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde is a steroid derivative characterized by a cyclopenta[a]phenanthrene core with hydroxyl, methyl, and oxoacetaldehyde substituents. This structural framework is common in corticosteroids and synthetic hormone analogs, where modifications to substituents significantly influence biological activity, solubility, and metabolic stability . Below, we systematically compare this compound with structurally related derivatives, emphasizing differences in functional groups, synthetic routes, physicochemical properties, and applications.
Properties
IUPAC Name |
2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIELFMXLFHFDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde involves multiple steps, starting from simpler steroidal precursors. The key steps include hydroxylation, oxidation, and aldol condensation reactions. The reaction conditions typically involve the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and catalysts like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same fundamental reactions but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or carboxylic acids.
Reduction: Reduction of the keto group can yield secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, esters, and ethers, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating hormonal imbalances and inflammatory conditions.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to these receptors, modulating the expression of target genes involved in various physiological processes. The molecular pathways involved include the regulation of inflammatory responses, metabolic processes, and cellular growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
- Structure: Features a 2-oxoethyl acetate group at C17 and hydroxyl groups at C11 and C15.
- Key Difference: Replaces the oxoacetaldehyde group with an acetate ester, enhancing lipophilicity and metabolic stability .
Gadolinium/Europium Complexes ():
- Structure: Cyclopenta[a]phenanthrene core conjugated with triazole-linked gadolinium or europium chelates.
- Key Difference: Metal coordination introduces imaging capabilities (e.g., MRI contrast agents), absent in the target compound .
- Structure: Contains a 2-oxoethyl thioester (pivalate) group at C16.
- Key Difference: Thioester group improves hydrolytic stability compared to the aldehyde in the target compound .
Pregnane Derivative (): Structure: Conjugated with butanedioic acid via an oxoethoxy linker.
Functional Group Impact:
- Oxoacetaldehyde (Target Compound) : Provides reactive aldehyde and ketone groups, enabling hydrogen bonding and nucleophilic interactions. This contrasts with esters (e.g., prednisolone acetate) or metal complexes, which prioritize stability or imaging utility.
- Hydroxyl Groups : The C11 and C17 hydroxyls are conserved in corticosteroids, critical for receptor binding .
Physicochemical Properties
| Compound | Molecular Weight | Key Substituents | Solubility Trends |
|---|---|---|---|
| Target Compound | ~402.49* | Dihydroxy, oxoacetaldehyde | Moderate polarity, aqueous solubility limited by methyl groups. |
| Prednisolone Acetate | 462.62 | Acetate, hydroxyl | High lipophilicity due to acetate. |
| Gadolinium Complex (3a) | 1049.41 | Triazole, gadolinium | Water-soluble for imaging applications. |
| Tixocortol Pivalate | 462.62 | Thioester, hydroxyl | Enhanced stability in acidic environments. |
*Calculated based on and analogous structures.
Crystallographic and Electrostatic Properties
- Target Compound : Likely exhibits distinct electron density profiles due to the oxoacetaldehyde group, influencing crystal packing and stability.
- Prednisolone Acetate : Multipolar atom modeling (ELMAM2) reveals detailed electrostatic interactions, critical for understanding corticosteroid-receptor binding .
- Tixocortol Pivalate : Thioester group alters intermolecular interactions compared to acetate or aldehyde derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
